Dimethylamino-PEG2-C2-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

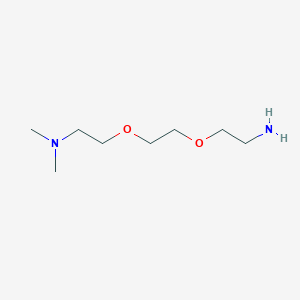

Molekularformel |

C8H20N2O2 |

|---|---|

Molekulargewicht |

176.26 g/mol |

IUPAC-Name |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3 |

InChI-Schlüssel |

QOMMRYQLPDTSQL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCOCCOCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Dimethylamino-PEG2-C2-NH2: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile PROTAC Linker

Introduction

Dimethylamino-PEG2-C2-NH2 is a heterobifunctional, PEG-based linker integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, its application in PROTAC synthesis, and the underlying mechanism of action.

Chemical Properties and Specifications

This compound is characterized by a short polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles to the resulting PROTAC molecule. The terminal dimethylamino and primary amine groups provide versatile handles for conjugation to other molecular entities.

| Property | Value | Reference |

| IUPAC Name | 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethanamine | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 692782-62-0 | [1] |

| Molecular Formula | C8H20N2O2 | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Exact Mass | 176.1525 g/mol | [1] |

| Appearance | To be determined | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | To be determined | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |

Synthesis and Bioconjugation

Plausible Synthesis of this compound

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. A potential pathway involves the protection of one amine group, followed by PEGylation and subsequent deprotection.

Experimental Protocol:

-

Protection of a Diamine: Start with a suitable diamine precursor, for instance, N-Boc-ethylenediamine. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities.

-

PEGylation: React the Boc-protected diamine with a suitable PEGylating agent, such as 2-(2-(dimethylamino)ethoxy)ethyl methanesulfonate. This reaction would be carried out in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution.

-

Deprotection: Following the successful PEGylation, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or preparative HPLC to achieve the desired purity.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The terminal amines of the linker allow for versatile conjugation strategies, most commonly through amide bond formation.

Experimental Protocol for PROTAC Synthesis via Amide Bond Formation:

-

Activation of Carboxylic Acid: A ligand (either for the POI or the E3 ligase) bearing a carboxylic acid functional group is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

First Amide Coupling: this compound is added to the activated ligand solution. The reaction is stirred at room temperature until completion, which can be monitored by LC-MS. The resulting intermediate is a ligand-linker conjugate.

-

Purification of Intermediate: The ligand-linker conjugate is purified from the reaction mixture using techniques like preparative HPLC.

-

Second Amide Coupling: The second ligand (with a carboxylic acid group) is activated separately using the same method as in step 1. The purified ligand-linker intermediate from step 3 is then added to this activated ligand to form the final PROTAC molecule.

-

Final Purification: The final PROTAC is purified by preparative HPLC to yield a highly pure product for biological evaluation.

Mechanism of Action in Targeted Protein Degradation

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG linker are crucial for enabling the optimal orientation of the two proteins to facilitate this interaction.

Caption: PROTAC-mediated protein degradation pathway.

Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein by transferring ubiquitin molecules to it. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released to engage with another target protein and E3 ligase, acting catalytically.

Experimental and Logical Workflows

The development of a PROTAC using this compound follows a structured workflow from synthesis to biological evaluation.

Caption: Logical workflow for PROTAC synthesis and evaluation.

The signaling pathway leveraged by PROTACs is the endogenous ubiquitin-proteasome system, a fundamental process for protein turnover in eukaryotic cells.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its chemical structure offers a balance of hydrophilicity and flexibility, which are critical for the formation of a productive ternary complex and for imparting drug-like properties to the final PROTAC molecule. The straightforward conjugation chemistry via its terminal amine groups allows for its efficient incorporation into a modular PROTAC synthesis workflow. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers like this compound will remain a cornerstone of developing novel and effective therapeutics.

References

Unveiling the Structure of Dimethylamino-PEG2-C2-NH2: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of linker molecules is paramount for the rational design of novel therapeutics. This in-depth technical guide focuses on the structure elucidation of Dimethylamino-PEG2-C2-NH2, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

This guide provides a detailed overview of the molecule's chemical properties, predicted spectral data for its characterization, a comprehensive experimental protocol for its synthesis and analysis, and its application within the broader context of PROTAC-mediated protein degradation.

Chemical and Physical Properties

This compound, systematically named 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine, is a hydrophilic linker designed to bridge a target protein ligand and an E3 ubiquitin ligase ligand in a PROTAC construct. Its PEG component enhances solubility and can influence the cell permeability of the resulting PROTAC molecule.

| Property | Value | Source |

| Chemical Formula | C8H20N2O2 | N/A |

| Molecular Weight | 176.26 g/mol | N/A |

| IUPAC Name | 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine | N/A |

| SMILES | CN(C)CCOCCOCCN | N/A |

| CAS Number | 692782-62-0 | N/A |

| Appearance | Predicted to be a colorless to pale yellow oil or liquid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Structural Elucidation: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl groups. The chemical shifts are influenced by the proximity to electronegative oxygen and nitrogen atoms.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.2 | s | 6H |

| N-CH₂- | ~2.4 | t | 2H |

| -O-CH₂-CH₂-N- | ~2.8 | t | 2H |

| -O-CH₂-CH₂-O- | ~3.5-3.7 | m | 8H |

| -NH₂ | ~1.5 (broad) | s | 2H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | ~45 |

| N-CH₂- | ~58 |

| -O-CH₂-CH₂-N- | ~40 |

| -O-CH₂-CH₂-O- | ~70-73 |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve cleavage at the C-O and C-N bonds.

| m/z | Predicted Fragment |

| 176 | [M]⁺ |

| 131 | [M - NH₂CH₂]⁺ |

| 116 | [M - C₂H₄NH₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

| 44 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves the reaction of a suitably protected amino-PEG precursor with dimethylamine (B145610).

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Phthalic anhydride (B1165640)

-

Thionyl chloride

-

Dimethylamine (40% in water)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the primary amine: 2-(2-(2-aminoethoxy)ethoxy)ethanol is reacted with phthalic anhydride in a suitable solvent like DMF to form the phthalimide-protected alcohol.

-

Activation of the hydroxyl group: The resulting alcohol is then treated with a chlorinating agent such as thionyl chloride in an inert solvent like DCM to convert the hydroxyl group into a more reactive leaving group (chloride).

-

Introduction of the dimethylamino group: The chlorinated intermediate is reacted with an excess of dimethylamine to introduce the dimethylamino moiety via nucleophilic substitution.

-

Deprotection of the primary amine: The phthalimide (B116566) protecting group is removed by treatment with hydrazine hydrate in a solvent like ethanol (B145695) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.

-

Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer (e.g., ESI-MS or GC-MS).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Application in PROTAC Technology

This compound serves as a crucial linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC utilizing a linker like this compound is depicted in the following signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A typical workflow to evaluate the efficacy of a PROTAC synthesized using this compound is outlined below.

Caption: Experimental workflow for PROTAC characterization.

This comprehensive guide provides a foundational understanding of the structure, synthesis, and application of this compound. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the design and development of novel PROTAC-based therapeutics.

The Strategic Role of Dimethylamino-PEG2-C2-NH2 in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of the role of a specific and widely used linker, Dimethylamino-PEG2-C2-NH2, in PROTAC design, using a potent IRAK4-degrading PROTAC as a case study.

Core Concepts: The PROTAC Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is not merely a passive spacer; its length, composition, flexibility, and physicochemical properties profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. Furthermore, the linker significantly impacts the overall properties of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a two-unit polyethylene (B3416737) glycol (PEG) chain, a terminal primary amine, and a terminal dimethylamino group. Its chemical structure is 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine.

Key Physicochemical Properties:

-

Hydrophilicity: The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This is particularly beneficial when working with hydrophobic warheads or E3 ligase ligands, improving the overall "drug-like" properties of the final compound.

-

Flexibility: The ethylene (B1197577) glycol units provide conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.

-

Bifunctionality: The terminal primary amine allows for straightforward conjugation to a carboxylic acid-functionalized binding moiety (either the POI ligand or the E3 ligase ligand) through standard amide bond formation. The dimethylamino group can also serve as a synthetic handle or contribute to the overall physicochemical properties of the PROTAC.

Case Study: An IRAK4-Targeting PROTAC

A study by Nunes et al. (2019) details the development of potent PROTACs for the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. One of the most effective degraders identified in this study, herein referred to as IRAK4-PROTAC-PEG2, utilizes a PEG2-based linker structurally consistent with this compound to connect an IRAK4 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Analysis of IRAK4 Degradation

The efficacy of IRAK4-PROTAC-PEG2 was quantified through the determination of its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| IRAK4-PROTAC-PEG2 | IRAK4 | VHL | This compound | 151 | >95 | PBMCs |

Table 1: Quantitative degradation data for an IRAK4-targeting PROTAC utilizing a PEG2 linker.

Signaling Pathway Targeted by the IRAK4 PROTAC

IRAK4 is a critical kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Activation of this pathway leads to the downstream activation of NF-κB and MAPK signaling, resulting in the production of pro-inflammatory cytokines. By degrading IRAK4, the PROTAC effectively shuts down this inflammatory cascade.

Experimental Protocols

The successful design and evaluation of a PROTAC require robust experimental methodologies. The following protocols are based on the procedures described for the characterization of the IRAK4-targeting PROTAC.

Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes the general steps for conjugating a carboxylic acid-containing POI ligand to the primary amine of this compound, followed by coupling to an E3 ligase ligand.

Step 1: Amide Coupling of POI Ligand to the Linker

-

Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Step 2: Final Amide Coupling to the E3 Ligase Ligand

-

The product from Step 1, which now has a terminal dimethylamino group and a free amine on the other end of the linker, can be coupled to a carboxylic acid-functionalized E3 ligase ligand using the same amide coupling protocol as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Western Blotting for IRAK4 Degradation

This protocol outlines the procedure for assessing the degradation of IRAK4 in a cellular context.

Cell Culture and Treatment:

-

Culture peripheral blood mononuclear cells (PBMCs) in appropriate media and conditions.

-

Treat the cells with varying concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Cell Lysis:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IRAK4 band intensity to the loading control.

-

Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and evaluation of a PROTAC.

Conclusion

The linker is a pivotal component in PROTAC design, and this compound represents a valuable building block for the construction of effective protein degraders. Its inherent hydrophilicity and flexibility can contribute to favorable physicochemical properties and facilitate the formation of a productive ternary complex, as exemplified by the successful development of potent IRAK4-targeting PROTACs. A systematic approach to linker selection and optimization, coupled with robust experimental validation, is essential for advancing the field of targeted protein degradation and realizing the full therapeutic potential of PROTACs.

Dimethylamino-PEG2-C2-NH2 molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Dimethylamino-PEG2-C2-NH2, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a heterobifunctional linker containing a dimethylamino group and a primary amine, separated by a 2-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts water solubility and provides versatile conjugation points for the synthesis of complex molecules. Its primary application is in the field of targeted protein degradation, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, forming a PROTAC.

All essential quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C8H20N2O2 |

| Molecular Weight | 176.26 g/mol [1] |

| Exact Mass | 176.15 g/mol [1] |

| IUPAC Name | 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine[1] |

| CAS Number | 692782-62-0[1][2] |

Role in PROTAC Synthesis: A Conceptual Workflow

The this compound linker is integral to the modular synthesis of PROTACs. The primary amine serves as a nucleophile for coupling with an activated carboxylic acid (or other electrophilic functional group) on either the target protein ligand or the E3 ligase ligand. The dimethylamino group can remain as a tertiary amine or be used in other specific chemical transformations.

The following diagram illustrates a generalized experimental workflow for synthesizing a PROTAC via sequential amide bond formation, a common strategy employing amine-terminated PEG linkers.

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

While protocols must be optimized for specific substrates, the following section details a representative methodology for the synthesis of an amide-linked PROTAC using a terminal amine PEG linker. This process is generally conducted in a modular fashion.[1]

Materials and Reagents

-

Ligand A with a carboxylic acid functional group (e.g., E3 ligase ligand)

-

This compound

-

Ligand B with a carboxylic acid functional group (e.g., target protein ligand)

-

Peptide coupling agent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., Ethyl Acetate, LiCl solution, NaHCO3, Brine, Na2SO4)

-

Inert gas (Nitrogen or Argon)

-

Analytical instruments (LC-MS, NMR)

-

Purification system (Flash column chromatography or preparative HPLC)

Step 1: First Amide Coupling

This step couples the first ligand to the primary amine of the this compound linker.

-

Preparation : Under an inert nitrogen atmosphere, dissolve Ligand A-COOH (1.0 equivalent) in anhydrous DMF.

-

Activation : Add the coupling agent (e.g., HATU, 1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling : Add this compound (1.1 eq.) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature overnight. Monitor the progress by LC-MS to confirm the formation of the desired intermediate.

-

Workup : Upon completion, dilute the mixture with ethyl acetate. Perform sequential washes with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography to yield the Ligand A-Linker intermediate.

Step 2: Second Amide Coupling

This final step conjugates the second ligand to the other end of the linker, which would typically require a pre-functionalized linker (e.g., with a protected amine or a different reactive group). For the specific linker , the workflow would be adapted based on the desired final structure and the reactivity of the dimethylamino group or by using a different linker with orthogonal protecting groups.

However, in a typical PROTAC synthesis where a bifunctional linker with two primary amines (one protected) is used, the second step involves deprotection followed by a repetition of the coupling procedure described in Step 1 with Ligand B-COOH.[1] This modular approach allows for the systematic construction of the final PROTAC molecule. The final product is then purified, typically using preparative HPLC, and its identity is confirmed by LC-MS and NMR spectroscopy.[1]

References

A Technical Guide for PROTAC Synthesis Beginners: The Role and Application of Dimethylamino-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

The linker is a critical determinant of a PROTAC's biological activity, influencing its efficacy, selectivity, and physicochemical properties.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated to enhance solubility, cell permeability, and to provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[4] Dimethylamino-PEG2-C2-NH2 is a specific PEG-based linker used in the synthesis of PROTACs.[5][6][7][8] This guide provides an in-depth look at the use of this compound for those new to PROTAC synthesis.

The PROTAC Mechanism of Action: A Signaling Cascade

The mechanism of action for PROTACs involves co-opting the natural cellular process of protein turnover. The following diagram illustrates the key steps in this signaling cascade.

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Properties and Advantages of this compound in PROTAC Synthesis

This compound is a bifunctional linker that possesses a primary amine for covalent attachment and a dimethylamino group. The PEG component of the linker offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge with hydrophobic warheads and E3 ligase ligands.[9]

-

Improved Cell Permeability: By masking polar functional groups and forming intramolecular hydrogen bonds, PEG linkers can in some cases enhance the cell permeability of PROTACs.[3]

-

Precise Length and Flexibility: The defined length of the PEG2 unit provides a specific spatial separation between the warhead and the E3 ligase ligand, which is critical for optimal ternary complex formation.[10]

-

Synthetic Tractability: The terminal primary amine allows for straightforward and well-established amide bond formation with a carboxylic acid-functionalized binding moiety (either the warhead or the E3 ligase ligand).[4]

The dimethylamino group can also influence the physicochemical properties of the final PROTAC, such as its basicity and potential for specific interactions.

Quantitative Data on PROTAC Performance with PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs with short PEG linkers, illustrating the impact of linker length on degradation efficiency.

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| Compound A | BRD4 | VHL | PEG2 | 50 | >90 | HeLa |

| Compound B | BRD4 | VHL | PEG3 | 25 | >95 | HeLa |

| Compound C | BTK | Cereblon | PEG2 | 2.2 | 97 | Mino |

| Compound D | KRAS G12C | VHL | PEG4 | 30 | >90 | NCI-H358 |

Note: The data presented in this table is illustrative and compiled from various sources in the literature to demonstrate the typical performance of PROTACs with short PEG linkers. Actual values are dependent on the specific warhead, E3 ligase ligand, and experimental conditions.[2]

Experimental Protocols for PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound typically involves a modular approach with amide bond formation as a key step.[4] The following is a generalized protocol.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of a PROTAC using a diamine linker.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Warhead with this compound

This protocol describes the coupling of a warhead containing a carboxylic acid with this compound.

Reagents and Materials:

-

Warhead-COOH (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[9]

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[9]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography to yield the Warhead-PEG2-C2-N(Me)2-NH2 intermediate.

Protocol 2: Final Amide Coupling with a Carboxylic Acid-Functionalized E3 Ligase Ligand

This protocol describes the final coupling of the intermediate from Protocol 1 with a carboxylic acid-functionalized E3 ligase ligand.

Reagents and Materials:

-

Warhead-PEG2-C2-N(Me)2-NH2 (1.0 eq)

-

E3 Ligase Ligand-COOH (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Follow the procedure outlined in Protocol 1, using the Warhead-PEG2-C2-N(Me)2-NH2 intermediate and the E3 Ligase Ligand-COOH as the coupling partners.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Protocol 1.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.[9]

Protocol 3: Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[11]

Conclusion

The this compound linker is a valuable tool for researchers beginning their journey into PROTAC synthesis. Its properties facilitate the creation of PROTACs with favorable physicochemical characteristics, and its reactivity allows for straightforward integration into synthetic schemes. By understanding the principles of PROTAC design and following established experimental protocols, researchers can effectively utilize this and similar linkers to develop novel protein degraders for a wide range of biological targets. The empirical nature of PROTAC optimization often requires the synthesis and evaluation of a library of compounds with varying linker properties to identify the most effective degrader.[1]

References

- 1. lifesensors.com [lifesensors.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Dimethylamino-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical element that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex. This document provides detailed protocols and application notes for the use of Dimethylamino-PEG2-C2-NH2 , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a primary amine for covalent attachment and a terminal dimethylamino group, which can influence the physicochemical properties of the final PROTAC molecule.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

| Property | Value |

| Chemical Formula | C8H20N2O2 |

| Molecular Weight | 176.26 g/mol |

| Appearance | To be determined |

| Purity | >98% |

| Solubility | To be determined |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C in a dry, dark environment. |

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The primary amine of the linker serves as the reactive handle for amide bond formation.

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Experimental Protocols

The following protocols describe the synthesis of a PROTAC using this compound via amide bond formation. This common and robust method is widely applicable.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) with the primary amine of this compound, followed by a second coupling to the final component.

Step 1: First Amide Coupling

-

Reagents and Materials:

-

Component A-COOH (e.g., POI ligand with a carboxylic acid) (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the intermediate, Component A-Linker.

-

Step 2: Second Amide Coupling

-

Reagents and Materials:

-

Component A-Linker (from Step 1) (1.0 eq)

-

Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Follow the procedure outlined in Step 1, using Component A-Linker and Component B-COOH as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Summary

| PROTAC Example (with similar PEG linker) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |

| PROTAC 1 | BRD4 | Cereblon | 15 | >90 |

| PROTAC 2 | BTK | VHL | 25 | ~95 |

| PROTAC 3 | ERRα | Cereblon | 50 | >85 |

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum degradation percentage.

Conclusion

The this compound linker offers a versatile platform for the synthesis of PROTACs. Its bifunctional nature, with a primary amine for conjugation and a dimethylamino group to potentially enhance physicochemical properties, makes it a valuable tool for drug discovery and development professionals. The provided protocols offer a starting point for the synthesis of novel protein degraders. It is crucial to note that the optimal linker length and composition must be determined empirically for each specific target protein and E3 ligase pair to achieve maximal degradation efficacy.

Application Notes and Protocols for Dimethylamino-PEG2-C2-NH2 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-PEG2-C2-NH2 is a bifunctional, PEG-based linker increasingly utilized in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs. The linker features a primary amine for conjugation to a ligand for either the target protein or the E3 ligase, and a dimethylamino group, which can enhance aqueous solubility and may influence cell permeability and other pharmacokinetic properties of the final conjugate.

Chemical Properties and Handling

| Property | Value |

| Chemical Name | 2-(2-(2-Aminoethoxy)ethoxy)-N,N-dimethylethanamine |

| Molecular Formula | C8H20N2O2 |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 692782-62-0 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) |

| Storage | Store at -20°C for long-term stability. For short-term use, 4°C is acceptable. Protect from moisture. |

Application Notes: Use in PROTAC Synthesis

This compound serves as a hydrophilic and flexible linker for the assembly of PROTACs. Its two functional groups, a primary amine and a tertiary amine, offer distinct functionalities.

-

Primary Amine: This is the primary point of conjugation. It can readily react with activated carboxylic acids (e.g., NHS esters), isocyanates, or sulfonyl chlorides present on a target protein ligand or an E3 ligase ligand to form stable amide, urea, or sulfonamide bonds, respectively.

-

Dimethylamino Group: This tertiary amine is generally less reactive under standard conjugation conditions. Its primary role is to enhance the hydrophilicity of the PROTAC molecule, which can improve solubility and potentially mitigate issues with aggregation. The positive charge of the dimethylamino group at physiological pH may also influence interactions with the cell membrane and impact cell permeability.

The flexible di(ethylene glycol) spacer provides an appropriate length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex required for ubiquitination.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using this compound. Optimization of reaction conditions (e.g., stoichiometry, reaction time, temperature) is recommended for each specific synthesis.

Protocol 1: Two-Step Synthesis of an Amide-Linked PROTAC

This protocol describes a common two-step approach where the linker is first conjugated to one of the ligands, followed by conjugation to the second ligand.

Step 1: Conjugation of Ligand A (with a carboxylic acid) to this compound

Caption: Workflow for Step 1: Amide Bond Formation.

Materials:

-

Ligand A with a carboxylic acid moiety (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve Ligand A-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand A-linker conjugate.

Step 2: Conjugation of Ligand A-Linker to Ligand B (with an activated carboxylic acid)

Caption: Workflow for Step 2: Final PROTAC Assembly.

Materials:

-

Ligand A-linker conjugate from Step 1 (1.0 eq)

-

Ligand B with a carboxylic acid moiety (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Follow the same procedure as in Step 1, using the Ligand A-linker conjugate and Ligand B-COOH as the coupling partners.

-

After workup, the crude product is typically purified by preparative HPLC to yield the final PROTAC.

-

Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: One-Pot Synthesis of an Amide-Linked PROTAC

This protocol is suitable if one of the ligands has a primary amine and the other has a carboxylic acid, and selective reaction with the primary amine of the linker is desired. This often requires protecting the amine on the ligand first.

Procedure:

-

Protect the amine on the amine-containing ligand (e.g., with a Boc group).

-

Couple the carboxylic acid-containing ligand to this compound using the HATU/DIPEA procedure described in Protocol 1, Step 1.

-

Purify the resulting intermediate.

-

Deprotect the amine on the first ligand (e.g., using TFA for a Boc group).

-

Couple the deprotected ligand to the intermediate from step 3, which now has a terminal carboxylic acid from the first ligand, again using the HATU/DIPEA procedure.

-

Purify the final PROTAC by preparative HPLC.

Characterization and Analysis

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the successful conjugation at the expected positions.

-

Preparative HPLC (High-Performance Liquid Chromatography): The standard method for purifying the final PROTAC to a high degree of purity required for biological assays.

-

Purity Assessment: Analytical HPLC should be used to determine the purity of the final compound, which should typically be >95% for in vitro assays.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Action of a PROTAC.

The synthesized PROTAC, containing the this compound linker, functions by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for PROTACs synthesized using this compound are not widely available in peer-reviewed publications. The following table provides a template for the types of data that should be generated and recorded when evaluating a novel PROTAC synthesized with this linker.

| Parameter | Description | Example Data |

| Reaction Yield (Step 1) | The chemical yield for the conjugation of the first ligand to the linker. | 60-80% |

| Reaction Yield (Step 2) | The chemical yield for the final conjugation step. | 30-50% |

| Final Purity | The purity of the final PROTAC as determined by analytical HPLC. | >95% |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | To be determined |

| Dmax | The maximum percentage of target protein degradation achieved. | To be determined |

| Cell Permeability (e.g., PAMPA) | A measure of the PROTAC's ability to cross cell membranes. | To be determined |

Researchers are encouraged to publish their findings to contribute to the collective understanding of the structure-activity relationships of PROTACs utilizing this and similar linkers.

Application Notes: Covalent Coupling of Dimethylamino-PEG2-C2-NH2 to Target Protein Ligands

References

- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 3. purepeg.com [purepeg.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 16. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]

Application Notes and Protocols: Dimethylamino-PEG2-C2-NH2 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-PEG2-C2-NH2 is a short-chain, bifunctional linker containing a dimethylamino group and a primary amine, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications.[1][2][3] The PEG component enhances the solubility and bioavailability of the resulting conjugates, while the terminal amine groups provide reactive sites for conjugation to various molecules of interest.[4][5] This document provides detailed information on the solubility of this compound and protocols for its use in in vitro assays.

Physicochemical Properties and Solubility

General Solubility Profile:

PEG linkers are known for their hydrophilic nature, which generally imparts good water solubility to the molecules they are attached to.[4] However, the free linker itself, especially with functional groups, may require initial dissolution in an organic solvent before preparation of aqueous stocks for in vitro assays.

Recommended Solvents:

Based on the common practices for similar compounds, the following solvents are recommended for preparing stock solutions of this compound:

-

Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are the recommended primary solvents for dissolving amine-containing PEG linkers.[6][7]

-

Aqueous Buffers: Once dissolved in an organic solvent, the stock solution can be further diluted to the desired working concentration in a variety of aqueous buffers, such as Phosphate-Buffered Saline (PBS). It is crucial to ensure that the final concentration of the organic solvent in the assay is compatible with the biological system being studied and does not exceed a level that could cause toxicity or artifacts (typically <0.5%).

Storage and Stability:

For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C.[2] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable. Stock solutions in organic solvents should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Presentation: Solubility and Stock Preparation

| Solvent | Recommended Use | Typical Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Primary stock solution | 10-50 mM | Ensure the DMSO is anhydrous to prevent hydrolysis of reactive molecules it may be conjugated with. |

| Dimethylformamide (DMF) | Primary stock solution | 10-50 mM | Use anhydrous DMF. Can be an alternative to DMSO. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Working solutions for in vitro assays | Dilute from organic stock | The final concentration of the organic solvent should be minimized in the final assay medium. |

| Nuclease-free Water | Dilution of stock solutions | As needed | Can be used for dilution, but buffered solutions are generally preferred for pH stability in assays. |

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using this compound

This protocol describes a general workflow for conjugating this compound to a protein of interest (POI) that has an available carboxylic acid group for amide bond formation.

Materials:

-

This compound

-

Protein of Interest (POI) with an accessible carboxyl group

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for conjugation

-

Quenching Reagent: Hydroxylamine (B1172632) or Tris buffer

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

-

Dissolve the POI in the appropriate conjugation buffer.

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in a suitable buffer immediately before use.

-

-

Activation of the Protein of Interest:

-

In a microcentrifuge tube, mix the POI with a molar excess of EDC and NHS in MES buffer (pH 4.5-6.0).

-

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups on the POI.

-

-

Conjugation Reaction:

-

Add the desired molar ratio of the this compound stock solution to the activated POI.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using PBS.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., hydroxylamine or Tris buffer) to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-esters.

-

-

Purification:

-

Remove the excess unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol 2: Synthesis of a PROTAC using this compound Linker

This protocol outlines the steps for synthesizing a PROTAC molecule by coupling a ligand for a target protein (with a carboxylic acid) and a ligand for an E3 ligase (with a reactive group for the dimethylamino end).

Materials:

-

This compound

-

Target Protein Ligand-COOH

-

E3 Ligase Ligand with a suitable reactive group (e.g., an activated ester)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Anhydrous DMF

-

Reaction monitoring tools (e.g., LC-MS)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Step 1: Coupling of Target Protein Ligand to the Linker

-

Dissolve the Target Protein Ligand-COOH in anhydrous DMF.

-

Add coupling reagents such as HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the reaction is complete, the intermediate product can be purified or used directly in the next step.

-

-

Step 2: Coupling of the E3 Ligase Ligand

-

To the reaction mixture containing the linker-Target Protein Ligand conjugate, add the E3 Ligase Ligand.

-

The reaction conditions will depend on the nature of the reactive group on the E3 ligase ligand. For instance, if it's an NHS ester, the reaction can proceed in the same solvent.

-

Monitor the formation of the final PROTAC molecule by LC-MS.

-

-

Purification of the Final PROTAC:

-

Once the reaction is complete, the final PROTAC molecule is purified from the reaction mixture using preparative HPLC.

-

-

Characterization:

-

The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as LC-MS and NMR.

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for bioconjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of Dimethylamino-PEG2-C2-NH2

1. Introduction

Dimethylamino-PEG2-C2-NH2, also known as N,N-Dimethyl-2-(2-(2-aminoethoxy)ethoxy)ethanamine, is a versatile bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a terminal primary amine for covalent attachment to target molecules and a dimethylamino group, which can enhance solubility, modulate basicity, and influence the pharmacokinetic properties of the final conjugate. The flexible, hydrophilic diethylene glycol (PEG2) spacer helps to improve the solubility and reduce aggregation of the conjugated molecule.

The primary amine group serves as a reactive handle for conjugation to various functional groups, most commonly carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones. This document provides detailed protocols for the most common methods of incorporating this compound into target molecules.

2. Core Applications

-

PROTACs: The linker can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): It can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.

-

Bioconjugation: The linker can be used to attach molecules to proteins, peptides, or other biomolecules to modify their properties.

-

Surface Modification: It can be used to modify the surface of materials to improve their biocompatibility or to introduce specific functionalities.

3. Experimental Protocols

This section details two common protocols for incorporating this compound into molecules containing either a carboxylic acid or an aldehyde/ketone functional group.

Protocol 1: Amide Bond Formation via NHS Ester Chemistry

This protocol describes a two-step process for conjugating this compound to a molecule containing a carboxylic acid. The carboxylic acid is first activated to an NHS ester, which then reacts with the primary amine of the linker.

Step 1: Activation of Carboxylic Acid with NHS/EDC

-

Principle: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate a carboxylic acid, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than other activated esters and reacts efficiently with primary amines.

-

Materials:

-

Molecule with a carboxylic acid (Molecule-COOH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

-

Reaction vessel

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve Molecule-COOH (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add NHS (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 2: Conjugation of the NHS Ester with this compound

-

Procedure:

-

In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Add the solution of the activated Molecule-COOH (the NHS ester) dropwise to the solution of this compound.

-

If the reaction mixture is acidic, a non-nucleophilic base like TEA or DIPEA (2-3 equivalents) can be added to maintain a neutral to slightly basic pH (pH 7.5-8.5), which is optimal for the reaction.

-

Allow the reaction to proceed at room temperature for 2-12 hours, or overnight. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, the reaction mixture can be quenched with water or a buffer solution.

-

The final conjugate is then purified using an appropriate chromatographic technique, such as flash column chromatography, preparative HPLC, or size-exclusion chromatography.

-

Protocol 2: Reductive Amination

This protocol is suitable for conjugating this compound to a molecule containing an aldehyde or ketone functional group.

-

Principle: The primary amine of the linker reacts with the carbonyl group of an aldehyde or ketone to form an unstable imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form a stable secondary amine bond.

-

Materials:

-

Molecule with an aldehyde or ketone (Molecule-CHO or Molecule-CO-R)

-

This compound

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

-

Anhydrous solvent (e.g., Methanol (MeOH), Dichloroethane (DCE), or Tetrahydrofuran (THF))

-

Acetic acid (optional, as a catalyst)

-

Reaction vessel

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the aldehyde- or ketone-containing molecule (1 equivalent) and this compound (1.0-1.5 equivalents) in the chosen anhydrous solvent.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation (this is often necessary for ketones).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add the reducing agent (NaBH3CN or STAB, 1.5-2.0 equivalents) portion-wise to the reaction mixture. Be cautious as some reducing agents can react with moisture to produce hydrogen gas.

-

Continue to stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, quench it by carefully adding a small amount of water or an appropriate buffer.

-

The solvent is typically removed under reduced pressure, and the crude product is purified by chromatography.

-

4. Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the described protocols. The exact values can vary depending on the specific substrates used.

| Parameter | Amide Bond Formation (via NHS Ester) | Reductive Amination |

| Substrates | Carboxylic Acid + Primary Amine | Aldehyde/Ketone + Primary Amine |

| Key Reagents | EDC/NHS or DCC/NHS | NaBH3CN or STAB |

| Solvent | DMF, DCM, DMSO | MeOH, DCE, THF |

| pH | 7.5 - 8.5 | 5.0 - 7.0 |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 2 - 24 hours |

| Typical Yield | 60 - 95% | 50 - 90% |

| Purification | HPLC, Column Chromatography | HPLC, Column Chromatography |

5. Visualizations

Caption: Workflow for Amide Bond Formation.

Caption: Workflow for Reductive Amination.

6. General Considerations for Successful Conjugation

-

Purity of Reagents: Use high-purity reagents and anhydrous solvents to avoid side reactions and ensure high yields.

-

Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS to determine the optimal reaction time and prevent over-reaction or degradation.

-

Purification: The choice of purification method is critical for obtaining a high-purity conjugate. Reverse-phase HPLC is often the method of choice for many small molecule conjugates, while size-exclusion or ion-exchange chromatography may be more suitable for larger biomolecules.

-

Characterization: The final conjugate should be thoroughly characterized to confirm its identity and purity. Common analytical techniques include LC-MS, NMR spectroscopy, and HPLC.

Application Notes: The Role of Dimethylamino-PEG2-C2-NH2 in Novel PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Significance of Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Dimethylamino-PEG2-C2-NH2: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer, a primary amine for conjugation, and a terminal dimethylamino group. This specific linker has garnered interest in novel PROTAC development for several key reasons:

-

Enhanced Solubility and Permeability : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, a common challenge in the field. This can, in turn, enhance cell permeability and bioavailability.

-

Modulation of Physicochemical Properties : The terminal dimethylamino group, a tertiary amine, can influence the overall basicity and polarity of the PROTAC, potentially impacting its cellular uptake and pharmacokinetic profile.

-

Precise Spatial Control : The defined length of the PEG2 spacer allows for precise control over the distance and orientation between the POI and E3 ligase ligands, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.

Core Properties of this compound

For researchers incorporating this linker into their PROTAC design, understanding its fundamental chemical properties is essential.

| Property | Value |

| Chemical Formula | C₈H₂₀N₂O₂ |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 692782-62-0 |

| Appearance | Varies (typically a liquid or solid) |

| Solubility | Soluble in water and most organic solvents |

Conceptual Experimental Workflow for PROTAC Development

The development of a novel PROTAC utilizing the this compound linker follows a structured workflow from initial design to biological evaluation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating the this compound linker. These protocols may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized ligand (for either the POI or E3 ligase) to the primary amine of the this compound linker.

Materials:

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

This compound

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add the peptide coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the intermediate product.

-

This intermediate can then be further reacted with the second ligand (which should have a complementary functional group) to complete the PROTAC synthesis.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is for assessing the in-cell efficacy of the synthesized PROTAC in degrading the target protein.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for the desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Data Presentation

Quantitative data from degradation studies should be presented in a clear and structured format to allow for easy comparison of PROTAC efficacy.

Table 1: Example Data for PROTAC-X Mediated Degradation of POI

| PROTAC-X Concentration | % Degradation at 8h | % Degradation at 16h | % Degradation at 24h |

| 1 nM | 15% | 35% | 50% |

| 10 nM | 40% | 75% | 90% |

| 100 nM | 65% | 92% | >95% |